REACTION_SMILES
|
[CH3:24][CH2:25][OH:26].[CH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[N:14]1[CH2:15][CH:16]([n:18]2[n:19][cH:20][n:21][cH:22]2)[CH2:17]1.[ClH:23]>>[ClH:23].[NH:14]1[CH2:15][CH:16]([n:18]2[n:19][cH:20][n:21][cH:22]2)[CH2:17]1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
c1ncn(C2CNC2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |